rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane
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Overview
Description
rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane: is a boron-containing compound that has gained attention in the field of organic chemistry This compound is known for its unique structural features, which include a cyclopropyl group and a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane typically involves the reaction of a cyclopropyl derivative with a boron-containing reagent. One common method includes the use of trimethylsilylcyclopropane and a boronic acid derivative under specific conditions to form the desired dioxaborolane ring. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The use of automated systems and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane ring into simpler boron-containing compounds.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boron compounds.
Scientific Research Applications
rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.
Biology: The compound’s boron moiety can be utilized in the development of boron neutron capture therapy (BNCT) agents for cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts, due to its reactivity and stability.
Mechanism of Action
The mechanism by which rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane exerts its effects involves interactions with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.
Comparison with Similar Compounds
- rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
- rel-2-[(1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine
Comparison: Compared to similar compounds, rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane is unique due to the presence of the trimethylsilyl group. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications. The cyclopropyl group also contributes to its distinct chemical behavior, differentiating it from other boron-containing compounds.
Properties
CAS No. |
126689-06-3 |
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Molecular Formula |
C12H25BO2Si |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
trimethyl-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]silane |
InChI |
InChI=1S/C12H25BO2Si/c1-11(2)12(3,4)15-13(14-11)9-8-10(9)16(5,6)7/h9-10H,8H2,1-7H3/t9-,10-/m1/s1 |
InChI Key |
GUZBDXZMQGMINP-NXEZZACHSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2[Si](C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2[Si](C)(C)C |
Origin of Product |
United States |
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